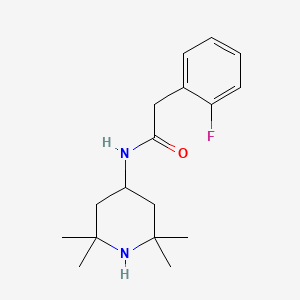
2,3-Dihydro-1,4-benzoxazin-4-yl-(2,5-dimethylfuran-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihydro-1,4-benzoxazin-4-yl-(2,5-dimethylfuran-3-yl)methanone, also known as DIMBOA, is a natural compound found in many plants, including maize, wheat, and rye. It belongs to the class of benzoxazinoids, which are secondary metabolites produced by plants for defense against herbivores and pathogens. DIMBOA has been the subject of extensive research due to its potential applications in agriculture, medicine, and biotechnology.
Mechanism of Action
The mechanism of action of 2,3-Dihydro-1,4-benzoxazin-4-yl-(2,5-dimethylfuran-3-yl)methanone is complex and not fully understood. It is believed to act through multiple pathways, including the inhibition of enzymes involved in insect digestion and the induction of oxidative stress in pests and pathogens. Additionally, 2,3-Dihydro-1,4-benzoxazin-4-yl-(2,5-dimethylfuran-3-yl)methanone has been shown to activate the immune system in plants, leading to increased resistance to pests and pathogens.
Biochemical and Physiological Effects:
2,3-Dihydro-1,4-benzoxazin-4-yl-(2,5-dimethylfuran-3-yl)methanone has been shown to have a wide range of biochemical and physiological effects in plants, insects, and mammals. In plants, it acts as a natural defense mechanism against pests and pathogens, leading to increased resistance and survival. In insects, it acts as a potent insecticide, leading to mortality and reduced feeding behavior. In mammals, it has been shown to have antioxidant, anti-inflammatory, and anticancer properties, making it a potential candidate for the development of new cancer drugs.
Advantages and Limitations for Lab Experiments
The advantages of using 2,3-Dihydro-1,4-benzoxazin-4-yl-(2,5-dimethylfuran-3-yl)methanone in lab experiments include its natural origin, low toxicity, and wide range of potential applications. Additionally, it can be easily synthesized using various methods, making it readily available for research purposes. The limitations of using 2,3-Dihydro-1,4-benzoxazin-4-yl-(2,5-dimethylfuran-3-yl)methanone in lab experiments include its complex mechanism of action, which can make it difficult to study, and its variability in concentration and potency, which can affect the reproducibility of results.
Future Directions
There are many future directions for research on 2,3-Dihydro-1,4-benzoxazin-4-yl-(2,5-dimethylfuran-3-yl)methanone, including its potential applications in agriculture, medicine, and biotechnology. In agriculture, research could focus on the development of new natural pesticides and herbicides based on 2,3-Dihydro-1,4-benzoxazin-4-yl-(2,5-dimethylfuran-3-yl)methanone and other benzoxazinoids. In medicine, research could focus on the development of new cancer drugs based on 2,3-Dihydro-1,4-benzoxazin-4-yl-(2,5-dimethylfuran-3-yl)methanone and its derivatives. Additionally, research could focus on the use of 2,3-Dihydro-1,4-benzoxazin-4-yl-(2,5-dimethylfuran-3-yl)methanone in biotechnology, including its role in plant tissue culture and genetic engineering. Overall, the potential applications of 2,3-Dihydro-1,4-benzoxazin-4-yl-(2,5-dimethylfuran-3-yl)methanone are vast, and further research is needed to fully understand its properties and potential uses.
Synthesis Methods
2,3-Dihydro-1,4-benzoxazin-4-yl-(2,5-dimethylfuran-3-yl)methanone can be synthesized using various methods, including chemical synthesis, enzymatic reactions, and plant tissue culture. Chemical synthesis involves the reaction of 2-amino-4,5-dimethylbenzoic acid with furfural in the presence of a catalyst, such as sulfuric acid. Enzymatic synthesis involves the use of enzymes, such as benzoxazinone synthase, to catalyze the conversion of 2-amino-4,5-dimethylbenzoic acid into 2,3-Dihydro-1,4-benzoxazin-4-yl-(2,5-dimethylfuran-3-yl)methanone. Plant tissue culture involves the cultivation of plant cells or tissues in a controlled environment, which can produce large quantities of 2,3-Dihydro-1,4-benzoxazin-4-yl-(2,5-dimethylfuran-3-yl)methanone.
Scientific Research Applications
2,3-Dihydro-1,4-benzoxazin-4-yl-(2,5-dimethylfuran-3-yl)methanone has been studied extensively for its potential applications in agriculture, including its role in plant defense against pests and pathogens. It has been shown to have insecticidal, antifungal, and antibacterial properties, making it a promising natural alternative to synthetic pesticides and antibiotics. Additionally, 2,3-Dihydro-1,4-benzoxazin-4-yl-(2,5-dimethylfuran-3-yl)methanone has been shown to have potential applications in medicine, including its role in cancer prevention and treatment. It has been shown to have antioxidant, anti-inflammatory, and anticancer properties, making it a potential candidate for the development of new cancer drugs.
properties
IUPAC Name |
2,3-dihydro-1,4-benzoxazin-4-yl-(2,5-dimethylfuran-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-10-9-12(11(2)19-10)15(17)16-7-8-18-14-6-4-3-5-13(14)16/h3-6,9H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRUFYAVYLBENQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCOC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydro-1,4-benzoxazin-4-yl-(2,5-dimethylfuran-3-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Fluoro-8-[(1-methylimidazol-2-yl)sulfanylmethyl]quinoline](/img/structure/B7538813.png)

![N-[5-(piperidine-1-carbonyl)thiophen-2-yl]acetamide](/img/structure/B7538828.png)
![3-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonylamino)-N-[3-(1,3,4-oxadiazol-2-yl)phenyl]benzamide](/img/structure/B7538837.png)
![2-(4-Fluorophenyl)-4-[(4-methylsulfonylpiperazin-1-yl)methyl]-1,3-oxazole](/img/structure/B7538844.png)



![1-(3-Hydroxypropylsulfanyl)-4-(3-methoxypropyl)-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B7538852.png)

![2,5-dichloro-N-[[3-(imidazol-1-ylmethyl)phenyl]methyl]benzamide](/img/structure/B7538861.png)

![N-(5-chloro-2-fluorophenyl)-2-[[4-(2-methoxyethyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7538882.png)